(+)-alpha-Longipinene (CAS 5989-08-2) is a naturally occurring bicyclic sesquiterpene characterized by its rigid tricyclo[5.4.0.02,8]undecane skeleton and specific (1R,2S,7R,8R) stereochemistry. Commercially procured primarily as a high-purity analytical reference standard, a chiral building block for organic synthesis, and a specialized compounding agent, it offers distinct physicochemical properties compared to simpler monoterpenes. Its defined molecular weight (204.35 g/mol) and specific volatility profile make it a valuable precursor in the synthesis of complex oxygenated sesquiterpenoids and a critical biomarker in the rigorous quality control of botanical extracts and essential oils [1].
Substituting (+)-alpha-Longipinene with structurally related sesquiterpenes (such as longifolene or beta-longipinene) or relying on crude botanical mixtures introduces severe analytical and synthetic liabilities. In GC-MS workflows, substituting with longifolene shifts retention indices by over 50 units, completely invalidating automated library matches for chemotaxonomic profiling [1]. In synthetic applications, utilizing crude terpene synthase outputs—which typically contain only 15% alpha-longipinene alongside >60% longifolene—requires cost-prohibitive downstream fractionation [2]. Furthermore, substituting with the (-)-enantiomer or racemic mixtures compromises stereocontrol, leading to intractable diastereomeric mixtures during targeted asymmetric functionalization.
In standardized GC-MS profiling of complex essential oils, (+)-alpha-longipinene demonstrates a distinct retention index (RI) that prevents co-elution with dominant sesquiterpenes. On standard non-polar capillary columns (e.g., DB-5), (+)-alpha-longipinene elutes with an RI of approximately 1352. In contrast, its common biosynthetic companion, longifolene, elutes significantly later at an RI of ~1408, and the isomer beta-longipinene elutes at ~1398 [1]. This clear chromatographic separation of >50 index units ensures that (+)-alpha-longipinene can be unambiguously integrated as an internal standard or target biomarker without signal overlap.
| Evidence Dimension | GC-MS Retention Index (Non-polar column) |
| Target Compound Data | (+)-alpha-Longipinene (RI ~1352) |
| Comparator Or Baseline | Longifolene (RI ~1408) |
| Quantified Difference | ΔRI > 50 units |
| Conditions | DB-5 / Equity-5 capillary column, standard temperature programming |
Crucial for procurement by analytical labs needing precise calibration standards to avoid misidentification in complex terpene mixtures.
For industrial or laboratory-scale synthesis, procuring isolated, high-purity (>95%) (+)-alpha-longipinene is vastly more efficient than relying on crude enzymatic or botanical extraction. Native terpene synthases, such as TPS-Lon (longifolene synthase), produce highly mixed outputs where longifolene dominates at ~61%, while alpha-longipinene is only a minor byproduct at ~15% [1]. Attempting to use these crude mixtures for targeted functionalization (e.g., epoxidation) results in poor atom economy and requires extensive chromatographic purification. Procuring the isolated >95% pure compound eliminates these downstream bottlenecks.
| Evidence Dimension | Target Compound Concentration in Starting Material |
| Target Compound Data | Commercial (+)-alpha-Longipinene (>95% purity) |
| Comparator Or Baseline | Crude TPS-Lon enzymatic output (~15% yield) |
| Quantified Difference | ~80% absolute increase in starting material purity |
| Conditions | Synthetic precursor selection |
Justifies the procurement of high-purity chemical standards over cheaper crude botanical extracts or raw enzymatic products for synthetic workflows.
As a C15 sesquiterpene (MW 204.35 g/mol), (+)-alpha-longipinene offers a significantly different volatility profile compared to common C10 monoterpenes often used as baseline solvents or fragrance components. While alpha-pinene (MW 136.24 g/mol) is highly volatile with a boiling point of ~155°C, (+)-alpha-longipinene possesses a much higher boiling point (typically >250°C) and lower vapor pressure [1]. This structural bulk translates to enhanced thermal stability and a prolonged evaporation curve, making it a more stable choice for formulations requiring sustained release or higher-temperature processing conditions where monoterpenes would rapidly flash off.
| Evidence Dimension | Molecular Weight and Boiling Point |
| Target Compound Data | (+)-alpha-Longipinene (MW 204.35, BP >250°C) |
| Comparator Or Baseline | (+)-alpha-Pinene (MW 136.24, BP ~155°C) |
| Quantified Difference | +68.11 g/mol mass, >95°C increase in boiling point |
| Conditions | Standard atmospheric pressure |
Dictates material selection in formulations where prolonged structural integrity and lower volatility are required.
Where this compound is the right choice for analytical laboratories profiling complex botanical extracts, as its distinct retention index (RI ~1352) prevents co-elution with longifolene and other common sesquiterpenes [1].
Where this compound is the right choice for synthesizing complex oxygenated sesquiterpenoids, as procuring the isolated >95% pure compound avoids the massive purification bottlenecks associated with crude enzymatic mixtures [2].
Where this compound is the right choice for providing a woody, piney olfactory profile with a sustained release curve, outperforming highly volatile monoterpenes like alpha-pinene in long-lasting products due to its higher boiling point and molecular weight [3].